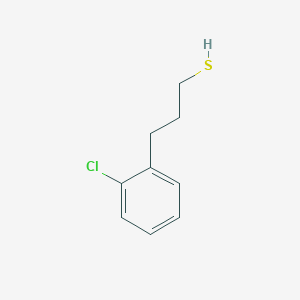

3-(2-Chlorophenyl)propane-1-thiol

説明

3-(2-Chlorophenyl)propane-1-thiol is an organosulfur compound characterized by a chlorinated aromatic ring (2-chlorophenyl group) attached to a propane chain with a terminal thiol (-SH) functional group. Thiols are known for their nucleophilic properties, ability to form disulfide bonds, and roles in catalysis or drug delivery systems. The presence of the chlorine substituent on the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems. Synthesis likely involves thiolation reactions, such as nucleophilic substitution of a halogenated precursor with a sulfur source (e.g., thiourea or H₂S) .

特性

IUPAC Name |

3-(2-chlorophenyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRRIBUEFLNITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCS)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)propane-1-thiol typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form an intermediate isothiourea salt. This intermediate is then hydrolyzed with a base to yield the desired thiol. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 3-(2-Chlorophenyl)propane-1-thiol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

3-(2-Chlorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, 3-(2-Chlorophenyl)propane-1-thiol can be oxidized using reagents like iodine (I2) or bromine (Br2) to form the corresponding disulfide.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where the -SH group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Iodine (I2), bromine (Br2), hydrogen peroxide (H2O2)

Reduction: Zinc (Zn), hydrochloric acid (HCl)

Substitution: Alkyl halides, thiourea

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted thiols depending on the nucleophile used

科学的研究の応用

3-(2-Chlorophenyl)propane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study the effects of thiol modifications on protein structure and function.

Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress and redox biology.

Industry: Thiols are used in various industrial applications, including the production of polymers, resins, and as additives in lubricants and fuels.

作用機序

The mechanism of action of 3-(2-Chlorophenyl)propane-1-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and redox signaling pathways. The chlorophenyl group may also contribute to the compound’s overall reactivity and binding affinity to specific targets.

類似化合物との比較

Functional Group Comparison: Thiol vs. Alcohol

The most structurally analogous compound is 3-(2-chlorophenyl)propan-1-ol , which replaces the thiol group with a hydroxyl (-OH) group. Key differences include:

Table 1: Thiol vs. Alcohol Properties

| Property | 3-(2-Chlorophenyl)propane-1-thiol | 3-(2-Chlorophenyl)propan-1-ol |

|---|---|---|

| Functional Group | Thiol (-SH) | Alcohol (-OH) |

| Acidity (pKa) | ~10 (stronger acid) | ~16–18 (weaker acid) |

| Reactivity | Forms disulfides; nucleophilic | Forms hydrogen bonds; oxidizable to ketones |

| Odor | Pungent (typical of thiols) | Mild (typical of alcohols) |

| Applications | Drug intermediates, ligands | Pharmaceutical precursors, solvents |

The thiol’s higher acidity and nucleophilicity make it more reactive in alkylation or metal-coordination reactions, whereas the alcohol’s hydrogen-bonding capacity enhances solubility in polar solvents .

Table 2: Production Metrics (2020–2025 Forecast)

Economic and Market Considerations

highlights the propanol derivative’s established supply chain and cost-efficiency, driven by demand in pharmaceutical intermediates. In contrast, the thiol variant is presumed to occupy a niche market due to its specialized applications (e.g., chiral catalysts or bioactive molecules). Import/export data for the propanol suggest robust trade activity in China and Europe, while the thiol’s trade dynamics remain underreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。